Nalmexone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

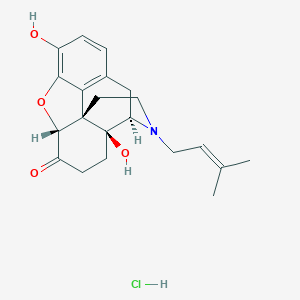

Nalmexone hydrochloride, also known as (5α)-3,14-dihydroxy-17-(3-methyl-2-buten-1-yl)-4,5-epoxymorphinan-6-one hydrochloride, is a semisynthetic opioid partial agonist or mixed agonist-antagonist. It possesses both analgesic and narcotic antagonist properties. Despite its promising pharmacological profile, it was never marketed .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nalmexone hydrochloride can be synthesized from oxymorphone.

Industrial Production Methods: The industrial production of this compound involves strict control of pH during the preparation process. The use of inert gas shielding is employed to minimize oxidation and ensure the stability of the compound. This method helps maintain the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Nalmexone hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced morphinan derivatives .

Aplicaciones Científicas De Investigación

Treatment of Opioid Use Disorder

Nalmexone hydrochloride is used as part of a comprehensive treatment plan for individuals with opioid use disorder (OUD). It works by blocking the euphoric effects of opioids, thereby reducing cravings and the likelihood of relapse.

Case Study: Efficacy in OUD Treatment

A study involving patients undergoing treatment for OUD demonstrated that those administered nalmexone showed significant reductions in opioid cravings and improved retention in treatment programs. The study highlighted that patients receiving nalmexone were more likely to remain abstinent from opioids compared to those on placebo treatments .

Management of Opioid Overdose

This compound is crucial in emergency settings for reversing opioid overdoses. Its rapid action can restore normal respiration in individuals experiencing respiratory depression due to opioid toxicity.

Clinical Evidence

Research indicates that the administration of naloxone (the active form of nalmexone) significantly improves survival rates and clinical outcomes in patients experiencing out-of-hospital cardiac arrests linked to opioid overdose. In a cohort study involving over 8,000 patients, naloxone administration was associated with a 15% increase in return of spontaneous circulation (ROSC) and a 6% increase in survival to hospital discharge .

Pain Management

While primarily used for addiction treatment, this compound has potential applications in pain management, particularly in patients who are at risk for opioid misuse. By providing analgesia without the euphoric effects associated with traditional opioids, it offers a safer alternative for managing chronic pain.

Research Findings

A clinical trial assessed the safety and efficacy of nalmexone in chronic pain management among individuals with a history of substance abuse. Results indicated that patients experienced adequate pain relief with minimal risk of developing dependence on opioids .

Public Health Initiatives

The distribution of naloxone to laypersons has become an essential public health strategy aimed at reducing opioid-related deaths. Community programs have been established to educate individuals on the use of naloxone and distribute it widely.

Community Case Study

A community-based initiative demonstrated that providing naloxone training and distribution led to a significant decrease in opioid overdose fatalities. Participants reported feeling more empowered to respond to overdose situations, highlighting the importance of community engagement in public health responses .

Pharmacokinetics and Administration Routes

This compound can be administered via various routes, including intranasal sprays and intramuscular injections. Recent studies have shown that intranasal formulations provide rapid absorption and effective peak plasma concentrations comparable to traditional injection methods.

| Administration Route | Peak Plasma Concentration | Time to Effect |

|---|---|---|

| Intranasal | Higher than IM | 2-5 minutes |

| Intramuscular | Standard | 5-10 minutes |

Clinical Review Insights

FDA reviews have indicated that newer formulations of naloxone, such as nasal sprays, offer practical benefits for emergency use, especially in community settings where immediate access is critical .

Mecanismo De Acción

Nalmexone hydrochloride acts as a competitive antagonist at the μ-opioid receptor. It binds to the receptor with high affinity, preventing the activation of the receptor by opioid agonists. This results in the reversal of opioid-induced central nervous system and respiratory depression .

Comparación Con Compuestos Similares

Naloxone: An opioid antagonist used to reverse opioid overdoses.

Naltrexone: An opioid antagonist used in the treatment of opioid and alcohol dependence.

Nalbuphine: A mixed agonist-antagonist used for pain management.

Oxymorphone: An opioid analgesic used for pain relief

Uniqueness of Nalmexone Hydrochloride: this compound is unique due to its dual properties as an analgesic and narcotic antagonist. This makes it a valuable compound for research in pain management and opioid addiction treatment .

Propiedades

Número CAS |

16676-27-0 |

|---|---|

Fórmula molecular |

C21H26ClNO4 |

Peso molecular |

391.9 g/mol |

Nombre IUPAC |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(3-methylbut-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |

InChI |

InChI=1S/C21H25NO4.ClH/c1-12(2)6-9-22-10-8-20-17-13-3-4-14(23)18(17)26-19(20)15(24)5-7-21(20,25)16(22)11-13;/h3-4,6,16,19,23,25H,5,7-11H2,1-2H3;1H/t16-,19+,20+,21-;/m1./s1 |

Clave InChI |

PJDUKHQNUMOJLL-OPHZJPRHSA-N |

SMILES |

CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |

SMILES isomérico |

CC(=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |

SMILES canónico |

CC(=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)C.Cl |

Key on ui other cas no. |

16676-27-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.